![molecular formula C14H17NO3 B1303836 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde CAS No. 79421-40-2](/img/structure/B1303836.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Descripción general

Descripción

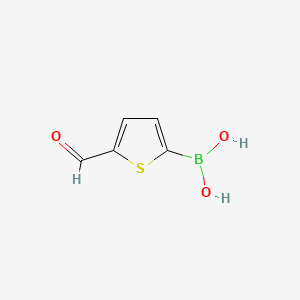

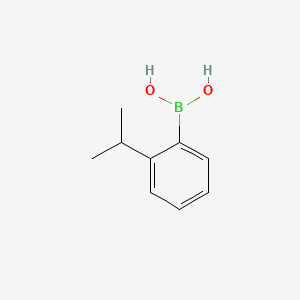

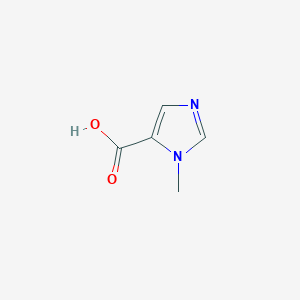

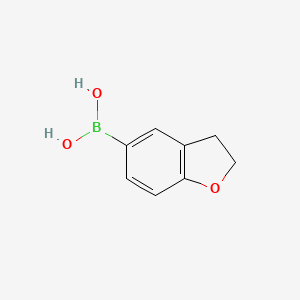

“4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde” is a chemical compound that contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . Another method involves the use of a catalyst such as tetrabutylammonium bromide (TBAB) .

Molecular Structure Analysis

The empirical formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . This indicates that it contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .

Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also a derivative formed from the condensation of cyclohexanone .

Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108 - 110 °C (35 hPa) , a density of 1.117 g/cm3 , and a flash point of 81 °C .

Aplicaciones Científicas De Investigación

1. Structural Studies in Drug Development

A study on a structurally related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug, was conducted. This research involved X-ray and NMR analysis, providing insight into the compound's diastereomeric conformers and rotational barriers, crucial for drug development (Richter et al., 2022).

2. Pharmacological Evaluation

Another study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, similar in structure, for evaluating dopamine agonist activity. This research is vital for understanding the pharmacological potential of compounds with similar structures (Brubaker & Colley, 1986).

3. Polymer Development for Environmental Applications

Research on a Mannich base derivative of a compound containing 1,4-dioxa-8-azaspiro[4.5]decane demonstrated its application in creating polymers for removing carcinogenic azo dyes and aromatic amines from water. This study highlights the environmental applications of such compounds (Akceylan, Bahadir, & Yılmaz, 2009).

4. Growth-Regulating Chemicals in Agriculture

A compound synthesized from 1,4-dioxa-8-azaspiro[4.5]decane exhibited growth-regulating activity, as confirmed by NMR spectroscopy. This indicates potential applications in agriculture for enhancing or controlling plant growth (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/eye protection/face protection, and rinse cautiously with water for several minutes if it gets in the eyes .

Propiedades

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKIWJFERFYECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377407 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |

CAS RN |

79421-40-2 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)